2-[(2,4-Dibromophenoxy)methyl]imidazo[1,2-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2,4-Dibromophenoxy)methyl]imidazo[1,2-a]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes an imidazo[1,2-a]pyrimidine core linked to a dibromophenoxy group. The presence of bromine atoms and the imidazo[1,2-a]pyrimidine scaffold contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-Dibromophenoxy)methyl]imidazo[1,2-a]pyrimidine typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Imidazo[1,2-a]pyrimidine Core: This can be achieved through a condensation reaction between 2-aminopyrimidine and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Dibromophenoxy Group: The dibromophenoxy group can be introduced via a nucleophilic substitution reaction. This involves reacting the imidazo[1,2-a]pyrimidine intermediate with 2,4-dibromophenol in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of environmentally benign solvents and catalysts is preferred to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-Dibromophenoxy)methyl]imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the dibromophenoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding imidazo[1,2-a]pyrimidine N-oxides.
Reduction: Formation of reduced imidazo[1,2-a]pyrimidine derivatives.
Substitution: Formation of substituted imidazo[1,2-a]pyrimidine derivatives with various functional groups.
Scientific Research Applications
2-[(2,4-Dibromophenoxy)methyl]imidazo[1,2-a]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(2,4-Dibromophenoxy)methyl]imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular signaling pathways, ultimately resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Shares a similar core structure but lacks the pyrimidine ring.
Pyrido[1,2-a]pyrimidine: Contains a pyridine ring instead of an imidazole ring.
Imidazo[1,2-a]pyrimidine Derivatives: Various derivatives with different substituents on the imidazo[1,2-a]pyrimidine core.
Uniqueness
2-[(2,4-Dibromophenoxy)methyl]imidazo[1,2-a]pyrimidine is unique due to the presence of the dibromophenoxy group, which imparts distinct chemical reactivity and potential biological activities. The bromine atoms enhance the compound’s ability to participate in substitution reactions, making it a versatile intermediate for the synthesis of more complex molecules.
Properties
Molecular Formula |
C13H9Br2N3O |
---|---|
Molecular Weight |
383.04 g/mol |
IUPAC Name |
2-[(2,4-dibromophenoxy)methyl]imidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C13H9Br2N3O/c14-9-2-3-12(11(15)6-9)19-8-10-7-18-5-1-4-16-13(18)17-10/h1-7H,8H2 |
InChI Key |
LUISYPLLGJIUKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=C(N=C2N=C1)COC3=C(C=C(C=C3)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.